![molecular formula C19H15N3S B2530023 N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 404852-86-4](/img/structure/B2530023.png)

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

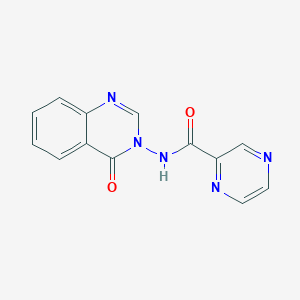

The compound "N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine" is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of closely related compounds, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and coupling of different aromatic and heteroaromatic components. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, resulting in good yields and characterized by spectral analyses . Similarly, the synthesis of other pyrimidine derivatives often involves cyclization, as seen with the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine using Ni(NO3)2 as a catalyst . These methods suggest that the synthesis of "this compound" could also involve a cyclization step followed by aromatic coupling.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined by X-ray diffraction and supported by elemental analysis and spectroscopic data . These techniques could similarly be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the aromatic rings. The docking studies of related compounds suggest interactions with biological targets . Additionally, the presence of substituents like chloro and methoxy groups can affect the electronic properties and thus the reactivity of the compounds . Theoretical studies using DFT calculations can provide insights into the chemical reactivity, as demonstrated for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally. The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the crystal structure of related compounds provides information on molecular packing and potential intermolecular interactions . Theoretical calculations, such as those performed for triazolyl-pyrimidin derivatives, can predict thermodynamic properties and electronic structure, which are indicative of stability and reactivity .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has demonstrated the synthesis of derivatives related to thieno[2,3-d]pyrimidine, highlighting their significant antioxidant activities. These compounds exhibit radical scavenging abilities, which are critical for counteracting oxidative stress in biological systems. The presence of electron-donating substituents enhances this activity, suggesting the compound's potential utility in developing antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Applications

Compounds synthesized from pyrimidine derivatives have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink. These findings suggest the potential for using such compounds in coatings and inks to impart antimicrobial properties, thus preventing microbial growth on surfaces and materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antifungal Effectiveness

Derivatives of the compound have been synthesized and tested for their antifungal properties against various fungi types. Some derivatives showed considerable effectiveness, especially against Aspergillus terreus, highlighting the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor and Apoptosis Induction

N-substituted phenyl derivatives related to the compound have been identified as potent apoptosis inducers, demonstrating significant activity in inhibiting tubulin polymerization. This property is crucial for the development of cancer therapeutics, as it can lead to the destruction of cancer cells by preventing cell division (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

Drug Design Against Chronic Myeloid Leukemia

A specific derivative of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has been synthesized and proposed as a precursor for drug design against chronic myeloid leukemia. This compound's synthesis and structural analysis pave the way for developing targeted therapies against specific types of leukemia, demonstrating the compound's relevance in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Mecanismo De Acción

Target of Action

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

The mode of action of this compound involves interaction with its target, the acetyl-CoA carboxylase enzyme . The compound binds to the enzyme, potentially inhibiting its activity. This interaction can lead to changes in the enzyme’s function, affecting the metabolic processes it regulates.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway, regulated by the acetyl-CoA carboxylase enzyme . Inhibition of this enzyme can disrupt the production of fatty acids, affecting various downstream effects related to energy metabolism and cell membrane synthesis.

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the acetyl-CoA carboxylase enzyme . This could lead to a decrease in fatty acid biosynthesis, potentially affecting energy metabolism and cell membrane synthesis in the organism.

Propiedades

IUPAC Name |

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXGPGNSBKNLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)